![molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6](/img/structure/B1345622.png)
[1,2,4]Triazolo[1,5-a]pyrazine
Descripción general
Descripción
1,2,4-Triazolo[1,5-a]pyrazine (TAP) is a heterocyclic compound that has been studied extensively in recent years due to its interesting properties. It is an aromatic compound with a nitrogen atom at its core, which makes it a particularly interesting target for research. TAP has been found to have a wide range of applications in both scientific research and in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
[1,2,4]Triazolo[1,5-a]pyrazine derivatives are pivotal in synthesizing various small molecule anticancer drugs. For instance, 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine is synthesized through a series of steps including substitution, acylation, cyclization, and chlorination reactions, yielding a significant 76.57% total yield (Zhang et al., 2019). Similarly, another derivative, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, synthesized from commercially available 2,3-dichloropyrazine, serves as an important intermediate in various biologically active compounds, achieving an 80.04% total yield (Zhang et al., 2019).
Advanced Drug Development
These derivatives play a crucial role in medicinal chemistry. A novel this compound core coupled with terminal acetylenes showed potent in vitro and in vivo activities against adenosine A(2A) receptor, particularly effective in a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model (Yao et al., 2005). Another example is the pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, acting as potent PDE2/PDE10 inhibitors with potential for brain penetration (Rombouts et al., 2015).
Versatility in Organic and Medicinal Chemistry
The triazolo[4,3-a]pyrazine scaffold is an essential building block in organic synthesis, serving as a key template for developing various therapeutic agents. Its diverse structure allows for the synthesis of different compounds containing active heterocyclic rings (Jethava et al., 2020). This versatility extends to the development of novel and potent compounds exhibiting broad cytotoxic activity against different tumor cell lines, making them potential therapeutic agents in cancer chemotherapy (Bernat et al., 2020).
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrazine derivatives have been found to exhibit a variety of biological activities, making them important in drug discovery and development . They have been associated with compounds that bind to the N-methyl-D-aspartate subtype 2B receptor , which plays a crucial role in neurological disease states . They also act as inhibitors of renal outer medullary potassium channels , kidney urea transport , and bromodomain , which may have implications for future cancer therapies.
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in cellular functions. For instance, the compound has been found to inhibit the growth of the malaria parasite Plasmodium falciparum . It’s also suggested that the target enzyme involved in the action of the compounds may be DprE1 .
Biochemical Pathways
The this compound derivatives affect various biochemical pathways. For example, they have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors . This inhibition can lead to an increase in cAMP levels, affecting downstream signaling pathways and potentially leading to vasodilation .
Result of Action
The this compound derivatives have shown promising results in various biological assays. For instance, some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, certain derivatives have exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Safety and Hazards
Direcciones Futuras
The potential of “[1,2,4]Triazolo[1,5-a]pyrazine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . Future research may focus on further exploring the biological activities and potential applications of “this compound” and its derivatives .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDJVPRVKHSWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192943 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-66-6 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyrazine derivatives?
A1: Research indicates that [, , ]Triazolo[1,5-a]pyrazine derivatives exhibit promising antifungal activity. Studies have demonstrated their efficacy against various fungal species, including Candida, Cryptococcus, and Aspergillus. [] Additionally, some derivatives show potential as adenosine A2A receptor antagonists. [] Further research is necessary to explore their therapeutic potential in various disease models.
Q2: How does the structure of [, , ]Triazolo[1,5-a]pyrazine influence its antifungal activity?
A2: Structure-activity relationship (SAR) studies reveal that the presence of a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus is favorable for antifungal activity. [] Furthermore, attaching nitrogen-containing aromatic heterocycles to this nucleus enhances potency and water solubility. [] Notably, compounds with these structural features demonstrate activity against fluconazole-resistant strains, suggesting a different mechanism of action compared to some existing antifungals. []
Q4: What synthetic approaches are available for preparing [, , ]Triazolo[1,5-a]pyrazine derivatives?
A4: Several synthetic routes have been explored for the preparation of [, , ]Triazolo[1,5-a]pyrazine derivatives. One approach involves reacting N-aryl-N-(α-phenylphenacyl)oxamoyl chlorides with N3-arylsubstituted amidrazones, followed by ring closure using thionyl chloride. [, ] This method provides good yields of the desired 1,2,4-triazolo[1,5-a]-pyrazinium chlorides. Another strategy involves utilizing 5-(dialkylamino)-2-aza-1,3-diene-1,1-dicarbonitriles (or their 1-methoxycarbonyl analogues) as starting materials, which react with hydrazines to yield the desired [, , ]triazolo-[1,5-a]pyrazines. [, ]
Q5: What are the limitations of current research on [, , ]Triazolo[1,5-a]pyrazine and its derivatives?
A5: While promising, the research on [, , ]Triazolo[1,5-a]pyrazines is still in its early stages. The available data primarily focuses on in vitro antifungal activity and limited in vivo studies. Further research is necessary to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

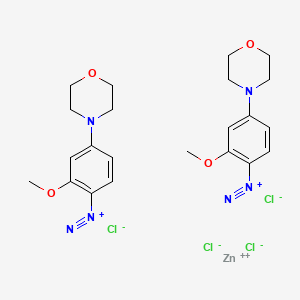
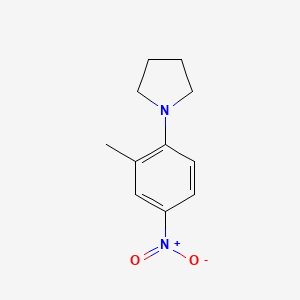
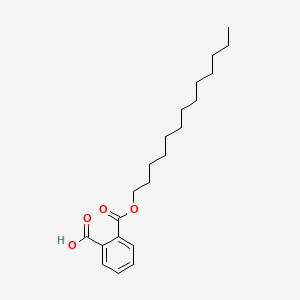

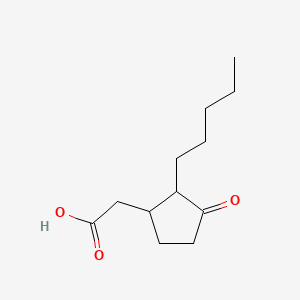





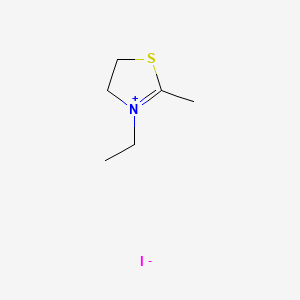
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
